

An In-depth Technical Guide to the Synthesis and Spectral Analysis of Gefitinib

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Compound of Interest

Compound Name: *Quinoxaline-5-sulfonyl chloride*

Cat. No.: *B122766*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib is a crucial therapeutic agent in the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) in patients with activating mutations of EGFR-TK.^[1] This document details a common synthetic route and provides key spectral data for the characterization of the final compound.

Chemical and Physical Properties

Property	Value
IUPAC Name	N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[2]
CAS Number	184475-35-2[3]
Molecular Formula	C ₂₂ H ₂₄ ClFN ₄ O ₃ [3]
Molecular Weight	446.90 g/mol [3]
Appearance	White-colored powder[4]
Melting Point	194-198 °C[5]
Solubility	Freely soluble in dimethyl sulfoxide (DMSO); sparingly soluble in methanol and ethanol; practically insoluble in water above pH 7.[4][6]

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported in the literature.[7] A common and efficient method involves a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate. This approach includes alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to yield the final product.[8]

Experimental Protocol

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate[8]

A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in dimethylformamide (DMF, 500 mL) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (3 L) with constant stirring. The resulting solid is filtered and washed with cold water to yield the product.[8]

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate[8]

The product from Step 1 is subjected to nitration using nitric acid in acetic acid to introduce a nitro group.[8]

Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate[8]

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL), and the suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere. A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise, and the mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, and the solvent is evaporated. The residue is then poured into water and extracted with ethyl acetate. [8]

Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one[8]

The amino compound from the previous step undergoes cyclization to form the quinazolinone ring.[8]

Step 5: Synthesis of 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline[8]

The quinazolinone is chlorinated, for example, using phosphorous oxychloride (POCl_3), to yield the 4-chloroquinazoline intermediate.[9]

Step 6: Synthesis of 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine[8]

3-Chloro-4-fluoroaniline (75.2 g, 0.52 mol) is added to a solution of 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline (80.0 g, 0.28 mol) in isopropanol (1000 mL). The mixture is heated to facilitate the nucleophilic aromatic substitution.[8]

Step 7: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)[8]

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) and potassium iodide (2.0 g) are added to a solution of morpholine (43 g, 0.5 mol) in DMF (200 mL). The solution is stirred at 60°C for 30 minutes, then poured into ice-water and extracted with chloroform. The organic layers are combined, washed, and dried to yield Gefitinib.[8]

Synthesis Workflow Diagram



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Caption: A representative synthetic pathway for Gefitinib.

Spectral Data

The structural confirmation of synthesized Gefitinib is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)[10][11]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.54	s	1H	NH
8.50	s	1H	Ar-H
8.15	dd	1H	Ar-H
7.85	m	1H	Ar-H
7.45	t	1H	Ar-H
7.20	s	1H	Ar-H
4.15	t	2H	O-CH ₂
3.95	s	3H	OCH ₃
3.60	t	4H	N-(CH ₂) ₂
2.45	t	4H	N-(CH ₂) ₂
2.10	p	2H	CH ₂

¹³C NMR (DMSO-d₆)[10]

Chemical Shift (ppm)	Assignment
158.5	C
156.0	C
155.0	C
152.0	C
149.0	C
136.5	C
129.0	CH
125.0	CH
120.0	C
118.0	CH
115.0	C
108.0	CH
105.0	CH
67.0	O-CH ₂
66.5	N-(CH ₂) ₂
56.0	OCH ₃
55.0	N-CH ₂
53.5	N-(CH ₂) ₂
26.0	CH ₂

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Gefitinib.

Ion	m/z
[M+H] ⁺	447.1600[12]

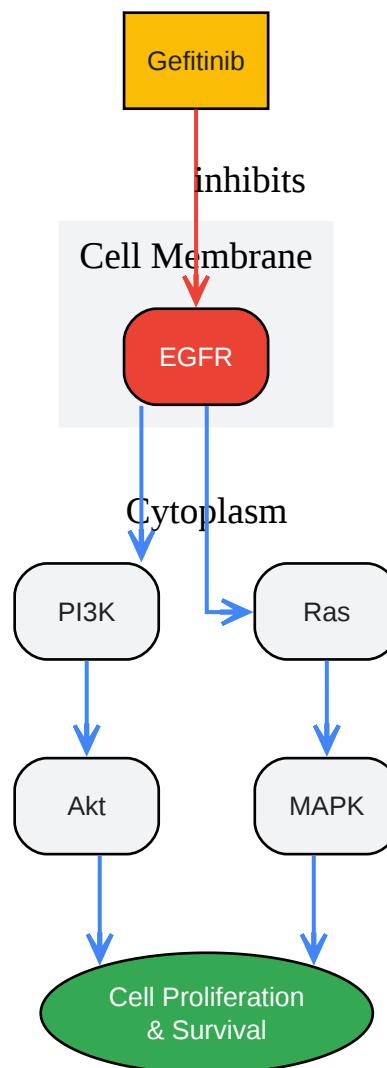
Infrared (IR) Spectroscopy

The IR spectrum of Gefitinib shows characteristic absorption bands corresponding to its functional groups.[13][14]

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H Stretching
~2950	C-H Stretching (aliphatic)
~1625	C=N Stretching
~1500	C=C Stretching (aromatic)
~1220	C-O Stretching (ether)
~1100	C-N Stretching

Signaling Pathway

Gefitinib inhibits the autophosphorylation of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation and survival.[15]



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